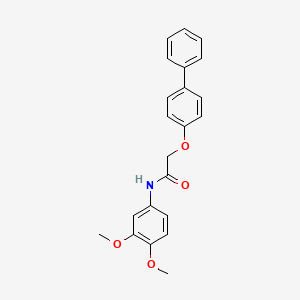
2-(2-bromo-4-methylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the Acetamide Moiety: The acetamide group can be attached through acylation reactions using acetic anhydride or acetyl chloride.
Bromination and Methylation of the Phenoxy Group: The phenoxy group can be brominated and methylated using bromine and methyl iodide, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the bromine atom to a hydrogen atom or convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the phenoxy group is a good leaving group and can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or sulfides.
Substitution: Azides or thiols substituted at the phenoxy group.
Scientific Research Applications
Chemistry
Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors for enzymes such as kinases and proteases.
Medicine
Anticancer Agents: Some benzothiazole derivatives have been studied for their anticancer properties.
Anti-inflammatory Agents: These compounds may also exhibit anti-inflammatory effects.
Industry
Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.
Agriculture: These compounds can be used as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-methylphenoxy)-N-(benzothiazol-2-yl)acetamide: Lacks the methylsulfonyl group.
2-(2-chloro-4-methylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide: Has a chlorine atom instead of bromine.
2-(2-bromo-4-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Lacks the sulfonyl group.
Uniqueness
The presence of both the bromine atom and the methylsulfonyl group in 2-(2-bromo-4-methylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide may confer unique chemical properties, such as increased reactivity or specific biological activity, compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S2/c1-10-3-6-14(12(18)7-10)24-9-16(21)20-17-19-13-5-4-11(26(2,22)23)8-15(13)25-17/h3-8H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWZLPWAIFTJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate](/img/structure/B3476735.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3476754.png)
![2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-1-pyrrolidinylethan-1-one](/img/structure/B3476760.png)
![1-[4-(difluoromethoxy)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B3476768.png)
![2-(5,6-dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(3-chloro-4-fluorophenyl) acetamide](/img/structure/B3476776.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3476778.png)
![2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B3476784.png)
![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3476790.png)
![N-(2-chloro-4,6-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3476813.png)

![Ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4-phenylthiophene-3-carboxylate](/img/structure/B3476832.png)
![Ethyl 2-[(5-bromopyridine-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B3476833.png)

![1-(3,4-dichlorophenyl)-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]urea](/img/structure/B3476845.png)
